2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

Catalog No.
S2733672
CAS No.
205646-91-9
M.F
C4H6N2O3S
M. Wt
162.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

CAS Number

205646-91-9

Product Name

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

IUPAC Name

2-methyl-5-methylsulfonyl-1,3,4-oxadiazole

Molecular Formula

C4H6N2O3S

Molecular Weight

162.16

InChI

InChI=1S/C4H6N2O3S/c1-3-5-6-4(9-3)10(2,7)8/h1-2H3

InChI Key

SDEKPTRCZDOESK-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)S(=O)(=O)C

Solubility

not available

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C5H7N3O2SC_5H_7N_3O_2S, and it features a methylsulfonyl group attached to the oxadiazole ring, which enhances its chemical reactivity and biological activity. The oxadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to engage in various interactions with biological targets.

The chemical reactivity of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be attributed to the presence of both the nitrogen and sulfur atoms in its structure. Key reactions include:

  • Nucleophilic Substitution: The methylsulfonyl group can undergo nucleophilic attack, making it a target for nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
  • Condensation Reactions: It can react with various amines or thiols to form derivatives that may exhibit enhanced biological activity .

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
  • Antitumor Activity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .
  • Anti-inflammatory Effects: Some derivatives of oxadiazoles are noted for their anti-inflammatory properties, making them candidates for further pharmacological studies .

The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be achieved through various methods:

  • Cyclization of Hydrazides: Reacting an acylhydrazide with carbon disulfide in a basic medium leads to the formation of oxadiazoles.
  • Direct Reaction with Sulfonyl Chlorides: This method involves treating 2-Methyl-5-amino-1,3,4-oxadiazole with a suitable sulfonyl chloride under controlled conditions .
  • Microwave-Assisted Synthesis: A green chemistry approach utilizing microwave irradiation can enhance yield and reduce reaction time .

The applications of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole span various fields:

  • Pharmaceutical Industry: Its derivatives are explored for developing new antimicrobial and anticancer agents.
  • Agricultural Chemistry: Potential use as fungicides or herbicides due to its biological activity against plant pathogens.
  • Material Science: Incorporation into polymers or coatings for enhanced properties.

Studies on the interactions of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with biological targets reveal:

  • Binding Affinity: Investigations into its binding affinity with specific enzymes or receptors indicate potential therapeutic uses.
  • Molecular Docking Studies: Computational studies suggest favorable interactions with various protein targets involved in disease pathways .

Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-Methyl-5-(methylthio)-1,3,4-oxadiazoleContains a methylthio group instead of methylsulfonylGenerally lower reactivity compared to sulfonyl variants
5-(Phenyl)-1,3,4-oxadiazoleAromatic substitution at position 5Enhanced stability and potential for drug development
2-Amino-5-(methylsulfonyl)-1,3,4-oxadiazoleAmino group at position 2Increased solubility and bioavailability

These compounds illustrate the versatility of the oxadiazole framework while highlighting the unique properties imparted by different substituents.

XLogP3

-0.3

Dates

Modify: 2023-08-16

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